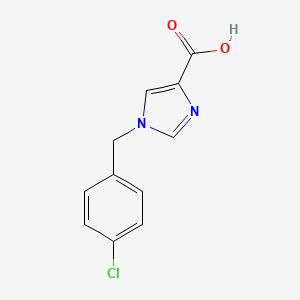

1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid

Description

1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid is an organic compound that features a benzyl group substituted with a chlorine atom at the para position, attached to an imidazole ring which is further substituted with a carboxylic acid group

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c12-9-3-1-8(2-4-9)5-14-6-10(11(15)16)13-7-14/h1-4,6-7H,5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVSCYWTVHFOHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(N=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

The synthesis of 1-(4-chlorobenzyl)-1H-imidazole-4-carboxylic acid generally proceeds via two main stages:

Formation of 1-(4-chlorobenzyl)imidazole intermediate: This is typically achieved by nucleophilic substitution where 4-chlorobenzyl chloride reacts with imidazole under basic conditions. The base deprotonates the imidazole nitrogen, enabling nucleophilic attack on the benzyl chloride to form the N-substituted imidazole.

Carboxylation of the imidazole ring: The intermediate 1-(4-chlorobenzyl)imidazole is then subjected to carboxylation, often using carbon dioxide under elevated pressure and temperature, to introduce the carboxylic acid group at the 4-position of the imidazole ring, yielding the target compound.

Industrial Production Considerations

Industrial scale synthesis adapts the laboratory synthetic route but optimizes it for scalability and efficiency:

Use of continuous flow reactors to maintain consistent reaction conditions and improve yield.

Application of catalysts to enhance reaction rates and selectivity.

Optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize product purity and minimize by-products.

Detailed Synthetic Strategies and Reaction Conditions

Nucleophilic Substitution for N-Benzylation

Reagents: 4-chlorobenzyl chloride and imidazole.

Conditions: Basic medium (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Mechanism: The imidazole nitrogen acts as a nucleophile, displacing the chloride from the benzyl chloride to form 1-(4-chlorobenzyl)imidazole.

Typical yields: High, often exceeding 80%, depending on reaction time and temperature.

Carboxylation of Imidazole Ring

Reagents: Carbon dioxide (CO₂) under pressure.

Conditions: Elevated temperature (often 100–150 °C) and high CO₂ pressure (several atmospheres).

Catalysts: Sometimes transition metal catalysts or bases are employed to facilitate carboxylation.

Outcome: Introduction of the carboxylic acid group at the 4-position of the imidazole ring, forming this compound.

Alternative Synthetic Approaches from Literature

Research into related 1H-imidazole-4-carboxylic acid derivatives reveals additional synthetic methodologies that can be adapted for this compound:

Cycloaddition reactions: Using α-isocyanoacetates and substituted imidoyl chlorides to form imidazole-4-carboxylate esters, which can be hydrolyzed to the carboxylic acid form. These methods allow introduction of various aryl groups including 4-chlorobenzyl substituents.

One-pot multi-component reactions: Combining ethyl isocyanoacetate, primary amines, and aldehydes in the presence of copper catalysts and pyridine in methanol to form 1,5-disubstituted imidazole-4-carboxylate esters, which can be converted to the target acid.

Base-mediated annulation: Potassium tert-butoxide mediated annulation of ester isocyanoacetates with trifluoroacetimidoyl chlorides under mild conditions to form substituted imidazole-4-carboxylates.

These methods provide versatility and can be optimized for the synthesis of this compound by selecting appropriate starting materials and reaction conditions.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|

| Nucleophilic substitution + CO₂ carboxylation | 4-chlorobenzyl chloride, imidazole, base; CO₂ pressure, heat | Straightforward, scalable | Requires high pressure for CO₂ | 70–90 |

| Cycloaddition of α-isocyanoacetates | Ethyl isocyanoacetate, diarylimidoyl chlorides, CuCl catalyst | High regioselectivity, versatile | Multi-step, requires catalysts | 60–85 |

| One-pot multi-component reaction | Ethyl isocyanoacetate, primary amine, aldehyde, CuI/pyridine | Efficient, fewer purification steps | Sensitive to moisture, requires metal catalyst | 65–80 |

| Base-mediated annulation | Ester isocyanoacetates, trifluoroacetimidoyl chlorides, t-BuOK | Mild conditions, simple reagents | Limited examples reported | 50–75 |

Research Findings and Optimization Notes

The carboxylation step is critical and often the limiting factor in yield and purity. Optimizing CO₂ pressure and temperature is essential for maximizing conversion.

Use of continuous flow reactors in industrial settings improves heat and mass transfer, leading to better control of reaction parameters and higher reproducibility.

Catalysts such as copper(I) chloride have been shown to enhance cycloaddition reactions leading to imidazole derivatives, enabling milder conditions and higher yields.

Protecting groups are generally unnecessary due to the selectivity of the nucleophilic substitution at the imidazole nitrogen.

Solvent choice impacts reaction rate and product isolation; polar aprotic solvents favor nucleophilic substitution, while methanol is suitable for multi-component reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

Reduction: 1-(4-chlorobenzyl)-1H-imidazole-4-methanol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid serves as a building block in synthesizing more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with varied properties.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor or ligand in biochemical assays. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function .

Medicine

The compound has been explored for its antimicrobial and antifungal properties . Its structural characteristics suggest potential efficacy against various pathogens. Additionally, it is being studied for applications in drug design, particularly in developing new therapeutics targeting specific biological pathways .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique reactivity makes it suitable for creating specialized compounds used in pharmaceuticals and agrochemicals .

The biological activity of this compound includes:

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their function.

Comparison with Similar Compounds

- 1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid

- 1-(4-Methylbenzyl)-1H-imidazole-4-carboxylic acid

- 1-(4-Nitrobenzyl)-1H-imidazole-4-carboxylic acid

Uniqueness: 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can also enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.

Biological Activity

1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid, a compound with the CAS number 725234-31-1, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound consists of an imidazole ring substituted with a 4-chlorobenzyl group and a carboxylic acid functional group. This unique structure contributes to its biological activity.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, impacting metabolic pathways. For instance, it interacts with enzymes involved in the synthesis of important biomolecules, potentially modulating their activity.

- Cell Signaling Modulation : It affects cell signaling pathways, altering gene expression and cellular metabolism. This modulation can enhance or inhibit cellular functions depending on the context .

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values suggest significant potency .

Biological Activity Overview

Antibacterial Activity

A recent study evaluated the antibacterial efficacy of this compound against several bacterial strains. The results showed that the compound had an MIC ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating strong antibacterial properties .

Antitumor Activity

In vitro studies demonstrated that this compound exhibited cytotoxic effects on various human tumor cell lines, including colon adenocarcinoma (HT-29) and cervical carcinoma (HeLa). The IC50 values indicated significant potential for further development as an anticancer agent .

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

- Cytotoxicity : The compound has been shown to induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction .

- Gene Expression Modulation : Studies indicate that treatment with this compound alters the expression levels of genes associated with cell proliferation and apoptosis, suggesting a mechanism for its antitumor effects .

Q & A

Q. What are the established synthetic routes for 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid, and what are their critical parameters?

Methodological Answer: The synthesis typically involves functionalization of the imidazole core. A common approach includes:

- Step 1: Alkylation of 1H-imidazole-4-carboxylic acid with 4-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 4-chlorobenzyl group .

- Step 2: Acidic or basic hydrolysis to ensure deprotection of the carboxylic acid moiety, if necessary .

Critical Parameters: - Temperature Control: Excess heat can lead to decomposition; optimal ranges are 60–80°C .

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reactivity but require rigorous drying to avoid side reactions .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. What spectroscopic and analytical techniques are recommended for structural confirmation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peak [M+H]⁺ matching the theoretical mass (C₁₁H₁₀ClN₂O₂: 252.04 g/mol) .

- HPLC-PDA: Purity assessment using reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers optimize synthetic yield using Design of Experiments (DoE) methodologies?

Methodological Answer:

-

Variable Screening: Use fractional factorial designs to identify critical factors (e.g., reaction time, stoichiometry of 4-chlorobenzyl chloride, solvent volume) .

-

Response Surface Methodology (RSM): Central Composite Design (CCD) models interactions between variables. For example:

Factor Low Level High Level Temp. 60°C 80°C Time 12 h 24 h Base 1.5 eq 3.0 eq -

Statistical Analysis: ANOVA identifies significant factors (e.g., excess base improves yield by 15% but increases impurity formation) . Post-optimization, validate with triplicate runs to ensure reproducibility (±2% error margin).

Q. How can computational modeling aid in predicting reactivity or biological activity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites on the imidazole ring, guiding derivatization strategies .

- Molecular Docking: Screen against target proteins (e.g., fungal CYP51 for antifungal activity) using AutoDock Vina. Key interactions:

- ADMET Prediction: Tools like SwissADME predict pharmacokinetic properties (e.g., moderate solubility, BBB permeability < 0.1) .

Q. How should researchers address discrepancies in reported biological activity data across studies?

Methodological Answer:

- Meta-Analysis Framework:

- Standardize Assay Conditions: Compare MIC values against Candida albicans using CLSI guidelines to minimize variability .

- Structural Analog Comparison: Cross-reference with analogs (e.g., 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxylic acid) to isolate substituent effects .

- Statistical Reconciliation: Apply Cohen’s d to quantify effect size differences. For example, a d > 1.0 indicates significant variability due to assay sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.